molecular formula C21H25ClN4O2 B3028938 IKK-2 Inhibitor VIII CAS No. 406209-26-5

IKK-2 Inhibitor VIII

Número de catálogo B3028938
Número CAS: 406209-26-5
Peso molecular: 400.9
Clave InChI: QVYAMWAKDKEKMM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IKK-2 Inhibitor VIII, also known as 2-Amino-6-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-4-(4-piperidinyl)-3-pyridinecarbonitrile or ACHP, is a small molecule that controls the biological activity of IKK-2 . It is primarily used for inflammation and immunology applications .


Molecular Structure Analysis

The empirical formula of IKK-2 Inhibitor VIII is C21H24N4O2 . The molecular weight is 364.44 . More detailed structural analysis would require specific experimental data or computational modeling.


Chemical Reactions Analysis

IKK-2 Inhibitor VIII is a selective inhibitor of IKK-2 activity . It has little effect towards IKK-3, Syk, and MKK4 . It exhibits good aqueous solubility and potent activity in various cellular assays in vitro .


Physical And Chemical Properties Analysis

IKK-2 Inhibitor VIII is a yellow solid . It is soluble in DMSO at 10 mg/mL . It should be stored at -20°C and protected from light .

Aplicaciones Científicas De Investigación

IKK-2 Inhibitor and Arthritis

IKK-2 inhibitors, such as PHA-408, have shown potential in treating arthritis. PHA-408, a novel and highly selective IKK-2 inhibitor, has been effective in suppressing inflammation-induced cellular events and joint pathology in arthritis-relevant cells and animal models without adverse effects at maximally efficacious doses. This suggests a promising role for IKK-2 inhibitors in arthritis therapy (Mbalaviele et al., 2009).

IKK-2 Inhibition in Cancer

IKK-2 inhibitors have been studied for their potential in cancer therapy. For example, the use of IKK-2 inhibitor ML120B in combination with vincristine showed a synergistic effect in enhancing cytotoxicity in lymphoma cells, suggesting a role in cancer treatment (Al-Katib et al., 2010). Additionally, BMS-345541, an IKKβ inhibitor, induced apoptosis in melanoma cells through mitochondria-mediated pathways, demonstrating potential as a melanoma therapy (Yang et al., 2006).

Role in Inflammatory Diseases

IKK-2 inhibitors have shown efficacy in various inflammatory diseases. A selective IKK-2 inhibitor, TPCA-1, significantly reduced proinflammatory cytokines and antigen-induced T cell proliferation in a murine model of collagen-induced arthritis, suggesting its utility in treating inflammatory conditions (Podolin et al., 2005).

Application in Pain Management

Specific inhibition of IKK-2 reduced hyperalgesia in both inflammatory and neuropathic pain models in rats. This suggests that IKK-2 inhibitors could be a novel drug target for treating pathological pain and inflammation (Tegeder et al., 2004).

IKK-2 Inhibitors in Other Diseases

IKK-2 inhibitors have also been explored in other conditions. For instance, the IKK-2 inhibitor BMS-345541 augmented graft survival in a murine model of cardiac graft rejection when combined with suboptimal immunosuppression, suggesting its potential in transplant medicine (Townsend et al., 2004).

Safety And Hazards

While specific safety and hazard information for IKK-2 Inhibitor VIII is not available, it’s generally recommended to avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Propiedades

IUPAC Name

2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2.ClH/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13;/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYAMWAKDKEKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735341
Record name (6E)-2-Amino-6-[2-(cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-4-(piperidin-4-yl)-1,6-dihydropyridine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

IKK-2 Inhibitor VIII

CAS RN

406209-26-5
Record name (6E)-2-Amino-6-[2-(cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-4-(piperidin-4-yl)-1,6-dihydropyridine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IKK-2 Inhibitor VIII
Reactant of Route 2
IKK-2 Inhibitor VIII
Reactant of Route 3
IKK-2 Inhibitor VIII
Reactant of Route 4
IKK-2 Inhibitor VIII
Reactant of Route 5
IKK-2 Inhibitor VIII
Reactant of Route 6
IKK-2 Inhibitor VIII

Citations

For This Compound
14
Citations
HR Childs, EG Tzoc-Pacheco, YT Chiu… - Available at SSRN … - papers.ssrn.com
IKKβ Inhibitor VIII, synonymously ACHP, is a potent and selective small molecule inhibitor of IKKβ employed to study and target the NF-κB signaling pathway. Due to the ubiquitous …
Number of citations: 0 papers.ssrn.com
M Cataldi, NR Shah, SA Felt, VZ Grdzelishvili - Virology, 2015 - Elsevier
Vesicular stomatitis virus (VSV) is an effective oncolytic virus against most human pancreatic ductal adenocarcinoma (PDAC) cell lines. However, some PDAC cell lines are highly …
Number of citations: 63 www.sciencedirect.com
KL Weber, M Doucet, A Shaner, N Hsu, D Huang… - PLoS …, 2012 - journals.plos.org
… NF-κB (IKK-2 inhibitor VIII, EMD Chemicals, Gibbstown, NJ) and PLCγ2 (U73122, Cayman Chemical, Ann Arbor, MI) pathways as indicated in Fig. 3E,F. IKK-2 inhibitor VIII and U73122 …
Number of citations: 10 journals.plos.org
E Hastie, M Cataldi, N Steuerwald, VZ Grdzelishvili - Virology, 2015 - Elsevier
… IKK-2 inhibitor VIII would have a similar effect on antiviral signaling as Ruxolitinib, and that (ii) the combination of IKK-2 inhibitor VIII … of cells with IKK-2 inhibitor VIII mimicked inhibition of …
Number of citations: 25 www.sciencedirect.com
A Perdikari, E Kulenkampff, C Rudigier, H Neubauer… - Science …, 2017 - science.org
Brown adipose tissue (BAT) is responsible for thermogenesis that is not associated with shivering through the process of converting chemical energy into heat through uncoupling …
Number of citations: 20 www.science.org
HL Paish, NS Kalson, GR Smith… - The American journal of …, 2018 - Elsevier
Fibroblasts persist within fibrotic scar tissue and exhibit considerable phenotypic and functional plasticity. Herein, we hypothesized that scar-associated fibroblasts may be a source of …
Number of citations: 30 www.sciencedirect.com
R Wang - 2011 - search.proquest.com
… kinase inhibitor III, SL0101, and IKK-2 inhibitor VIII, were identified to effectively rescue the … a statistically significant result, while IKK-2 inhibitor VIII and Aurora kinase inhibitor III both …
Number of citations: 3 search.proquest.com
HL Paish - 2022 - theses.ncl.ac.uk
Cardiovascular disease is a term used to broadly describe a range of devastating conditions, each with poor prognosis and limited treatment options. Cardiac fibrosis is one of the …
Number of citations: 0 theses.ncl.ac.uk
NSC Lima - 2015 - repositorio.ul.pt
Lung cancer is a leading cause of death worldwide. Genetic features like KRAS mutations are known to be a risk factor. The GTPase switcher RAS takes part on many aspects of the cell …
Number of citations: 2 repositorio.ul.pt
C Jiang, SJ Trudeau, TC Cheong, R Guo, M Teng… - Cell reports, 2019 - cell.com
CD40 has major roles in B cell development, activation, and germinal center responses. CD40 hypoactivity causes immunodeficiency whereas its overexpression causes autoimmunity …
Number of citations: 21 www.cell.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.